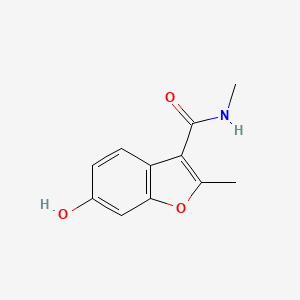

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-6-10(11(14)12-2)8-4-3-7(13)5-9(8)15-6/h3-5,13H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUAOQCHBPXUPID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80587849 | |

| Record name | 6-Hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

638217-08-0 | |

| Record name | 6-Hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80587849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is a crucial chemical intermediate, primarily recognized for its role in the synthesis of potent kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant application as a building block for the vascular endothelial growth factor receptor (VEGFR) inhibitor, Fruquintinib. While direct quantitative biological data on this compound is limited in publicly available literature, this guide also explores its potential as a research tool and includes a representative experimental protocol for evaluating its inhibitory activity against kinases such as Fibroblast Growth Factor Receptor 4 (FGFR4).

Chemical and Physical Properties

This compound is a benzofuran derivative with the chemical formula C₁₁H₁₁NO₃ and a molecular weight of approximately 205.22 g/mol .[1] Its structure features a hydroxyl group at the 6-position, a methyl group at the 2-position, and an N-methylcarboxamide group at the 3-position of the benzofuran core.

| Property | Value |

| CAS Number | 638217-08-0 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol [2][3][4] |

| Synonyms | 3-Benzofurancarboxamide, 6-hydroxy-N,2-dimethyl- |

Synthesis of this compound

The primary synthetic route to this compound involves the demethylation of its precursor, 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide.

Experimental Protocol: Demethylation of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide[1][2]

Materials:

-

6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide

-

Dichloromethane (CH₂Cl₂)

-

Boron tribromide (BBr₃) solution (1.0 M in CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (e.g., 3.38 g, 15.4 mmol) in dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to -5°C using an ice-salt bath.

-

Slowly add a solution of boron tribromide (1.0 M in CH₂Cl₂, 31 mL, 30.8 mmol) to the cooled solution while stirring.

-

Stir the reaction mixture at -5°C for 1 hour.

-

Add an additional portion of the boron tribromide solution (15 mL) and continue stirring at 0°C for another hour.

-

Carefully pour the reaction mixture into a beaker containing a stirred mixture of saturated sodium bicarbonate solution and ice.

-

Transfer the quenched mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over magnesium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator to yield the solid product, this compound.

Application in the Synthesis of Fruquintinib

This compound is a key intermediate in the synthesis of Fruquintinib, a selective inhibitor of VEGFRs.

Experimental Workflow: Synthesis of Fruquintinib

References

physical and chemical properties of CAS 638217-08-0

An In-depth Technical Guide to 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide (CAS 638217-08-0)

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of this compound (CAS 638217-08-0). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The information is presented with a focus on experimental data and methodologies.

Chemical and Physical Properties

This compound is a benzofuran derivative with the molecular formula C₁₁H₁₁NO₃.[1][2][3][4] It is characterized by a fused benzene and furan ring system.[1] The molecule contains a hydroxyl group at the 6-position, a methyl group at the 2-position, and an N-methylcarboxamide group at the 3-position of the benzofuran core.[1][5] Its chemical structure and properties make it a valuable building block in the synthesis of more complex organic compounds, including biologically active molecules.[5][6][7][8] It is also known as an impurity of Fruquintinib, a VEGFR inhibitor.[4][9]

Identifiers and Descriptors

| Identifier | Value |

| CAS Number | 638217-08-0[1][2][3][4][6][7][10] |

| IUPAC Name | This compound[2] |

| Synonyms | 6-Hydroxy-N-methyl-2-methyl-1-benzofuran-3-carboxamide, EOS-61056, Fruquintinib Impurity 31[2][4] |

| Molecular Formula | C₁₁H₁₁NO₃[1][3][4][8][11] |

| Molecular Weight | 205.21 g/mol [1][3][4][11] |

| SMILES | CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC[1][4][11] |

| InChI | InChI=1S/C11H11NO3/c1-6-10(11(14)12-2)8-4-3-7(13)5-9(8)15-6/h3-5,13H,1-2H3,(H,12,14)[4] |

| InChIKey | NUAOQCHBPXUPID-UHFFFAOYSA-N[4] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-white to yellow solid[4] | Experimental |

| Boiling Point | 259.1 ± 25.0 °C[1][4][10] | Predicted |

| Density | 1.271 g/cm³[1][4][10] | Predicted |

| pKa | 8.95 ± 0.40[1][4][10] | Predicted |

| Storage Conditions | 2-8°C, sealed in a dry environment[1][4][7][10] | - |

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through several methods. A common laboratory-scale synthesis involves the demethylation of a methoxy-substituted precursor.

Boron Tribromide-Mediated Demethylation

This protocol describes the synthesis of the target compound from 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide.[6]

Experimental Protocol:

-

Dissolve 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (3.38 g, 15.4 mmol) in dry dichloromethane (50 mL) in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -5°C using an appropriate cooling bath.

-

Add boron tribromide solution (1.0 M in dichloromethane, 31 mL, 30.8 mmol) dropwise to the cooled solution over a period of 30 minutes.

-

Stir the reaction mixture at -5°C for 1 hour.

-

Add an additional portion of boron tribromide solution (15 mL) and continue stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by carefully adding a suitable quenching agent (e.g., methanol or water).

-

Perform an aqueous work-up to separate the organic and aqueous layers.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

Alternative Synthetic Approaches

-

Palladium-Catalyzed C-H Arylation: This modern approach allows for the synthesis of complex benzofuran-2-carboxamide derivatives with high regioselectivity and functional group tolerance.[6] It often involves the use of a directing group, such as 8-aminoquinoline, to facilitate selective C-H functionalization.[6]

-

Acid-Catalyzed Cyclization: These routes involve the cyclization of appropriately substituted precursors under acidic conditions (e.g., using acetic acid or trifluoroacetic acid) at elevated temperatures.[6] While operationally simple, these methods may require harsh reaction conditions.[6]

Purification

The most common method for purifying benzofuran derivatives like this compound is silica gel column chromatography.[6]

Experimental Protocol:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

-

Equilibrate the column with the desired mobile phase. A typical solvent system is a mixture of ethyl acetate and hexanes, often in a 1:5 ratio.[6]

-

Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound. This method typically results in purities of 95-98% and yields of 80-90%.[6]

Potential Biological Activity and Mechanism of Action

This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology.[1] It is considered a key intermediate for the synthesis of biologically active molecules, such as inhibitors of specific enzymes or receptors.[1][5]

Notably, this compound may be useful in the preparation of N-aryl-heteroarylamines that act as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[4] FGFR4 is a receptor tyrosine kinase that plays a role in various cellular processes, and its inhibition is a target in certain cancer therapies.[1] The mechanism of action would likely involve the compound binding to the active site of the FGFR4, preventing its downstream signaling.

Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of CAS 638217-08-0.

Conceptual FGFR4 Inhibition Pathway

Caption: Conceptual pathway of FGFR4 inhibition by a derivative.

References

- 1. This compound | 638217-08-0 | Benchchem [benchchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 638217-08-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | 638217-08-0 [chemicalbook.com]

- 5. myuchem.com [myuchem.com]

- 6. Buy this compound | 638217-08-0 [smolecule.com]

- 7. This compound | 638217-08-0 | FH148077 [biosynth.com]

- 8. 638217-08-0 | MFCD09836137 | this compound [aaronchem.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 638217-08-0 | this compound | R-228060 | Ambeed.com [ambeed.com]

Elucidating the Structure of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is a key heterocyclic compound belonging to the benzofuran class. Its molecular structure, characterized by a fused benzene and furan ring system, makes it a valuable building block in the synthesis of more complex molecules.[1] This compound has garnered significant attention in medicinal chemistry and pharmacology, primarily as a crucial intermediate in the synthesis of Fruquintinib, a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) used in cancer therapy.[2][3] This guide provides a comprehensive overview of the structural elucidation of this compound, detailing its physicochemical properties, synthesis, and spectroscopic characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 638217-08-0 |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Appearance | Off-white to yellow solid |

| Boiling Point (Predicted) | 259.1 ± 25.0 °C |

| Density (Predicted) | 1.271 g/cm³ |

| pKa (Predicted) | 8.95 ± 0.40 |

| Flash Point (Predicted) | 110.5 °C |

Synthesis and Purification

The most common and high-yielding synthetic route to this compound is through the demethylation of its precursor, 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide.[4]

Experimental Protocol: Synthesis

Reaction: Demethylation of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide.

Reagents:

-

6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (1 equivalent)

-

Boron tribromide (BBr₃) (2 equivalents)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (e.g., 3.38 g, 15.4 mmol) in anhydrous dichloromethane (50 mL) in a flask under an inert atmosphere.[4]

-

Cool the solution to -5 °C using an ice-salt bath.[4]

-

Slowly add a 1.0 M solution of boron tribromide in dichloromethane (31 mL, 30.8 mmol) to the cooled solution.[5]

-

Stir the reaction mixture at -5 °C for 1 hour.[5]

-

Add an additional portion of the boron tribromide solution (15 mL) and continue stirring at 0 °C for another hour.[5]

-

Quench the reaction by carefully pouring the mixture into a beaker containing a saturated sodium bicarbonate solution and ice.[5]

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate.[5]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

-

Remove the solvent under reduced pressure to yield the crude product as a solid.[5]

Experimental Protocol: Purification

While the synthesis workup provides a crude product, purification is necessary to obtain analytically pure this compound. Silica gel column chromatography is a widely used method for purifying benzofuran derivatives.[4]

Method: Silica Gel Column Chromatography

Reagents:

-

Silica gel (for column chromatography)

-

Eluent system (e.g., a mixture of ethyl acetate and petroleum ether)

Procedure:

-

Prepare a slurry of silica gel in the chosen eluent system and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with the chosen solvent system, starting with a lower polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Structure Elucidation

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques. These methods provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Benzofuran ring protons are expected in the range of δ 6.5–7.5 ppm. |

| ¹³C NMR | The carboxamide carbonyl carbon is expected around δ ~165 ppm. |

| Infrared (IR) Spectroscopy | A broad peak for the hydroxyl (-OH) group is expected in the range of 3200–3500 cm⁻¹. The amide carbonyl (C=O) stretch is anticipated between 1680–1700 cm⁻¹. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would correspond to the molecular weight of 205.21 g/mol . |

Note: Specific peak assignments and coupling constants for NMR, as well as a detailed mass fragmentation pattern, are not widely available in the public domain and would typically be determined through detailed analysis of the spectra from a purified sample.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

General Workflow for Structure Elucidation

Caption: Workflow for the synthesis, purification, and structural elucidation of the target compound.

Conclusion

The structural elucidation of this compound is a critical step in its application as a synthetic intermediate, particularly in the pharmaceutical industry. This guide has outlined the key physicochemical properties, a detailed synthesis and purification protocol, and the spectroscopic data used to confirm its structure. The provided workflows and data serve as a valuable resource for researchers and professionals working with this important benzofuran derivative.

References

- 1. This compound | 638217-08-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof - Google Patents [patents.google.com]

- 4. Buy this compound | 638217-08-0 [smolecule.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

biological activity of benzofuran carboxamide derivatives

An In-depth Technical Guide on the Biological Activity of Benzofuran Carboxamide Derivatives

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a foundational scaffold for a multitude of biologically active molecules.[1] Its derivatives, particularly benzofuran carboxamides, have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective agents.[1] This guide provides a comprehensive overview of the biological activities of benzofuran carboxamide derivatives, focusing on quantitative data, experimental methodologies, and the underlying molecular pathways. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Anticancer Activity

Benzofuran carboxamide derivatives have shown significant promise as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[2][3] The mechanism of action often involves the inhibition of critical cellular pathways, such as the Hypoxia-Inducible Factor (HIF-1) pathway and NF-κB signaling, or interference with tubulin polymerization.[2][4][5]

Quantitative Data: Anticancer Activity

The antiproliferative activity of various benzofuran carboxamide derivatives is summarized below. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| 50g | HCT-116 (Colon) | 0.87 | [2][3] |

| HeLa (Cervical) | 0.73 | [2][3] | |

| HepG2 (Liver) | 5.74 | [2][3] | |

| A549 (Lung) | 0.57 | [2][3] | |

| 51d (4-(morpholin-4-yl)phenethyl derivative) | HT-29, MCF-7, Panc-1, A-549 | "Good antiproliferative activities" | [2][3] |

| 3m (N-(4'-hydroxy)phenylamide derivative) | ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3 | Low micromolar concentrations | [5] |

| Compound 12 | SiHa (Cervical) | 1.10 | [2] |

| HeLa (Cervical) | 1.06 | [2] | |

| Compound 38 (Piperazine-based derivative) | A549 (Lung) | 25.15 | [2] |

| K562 (Leukemia) | 29.66 | [2] | |

| Ailanthoidol (7) | Huh7 (Liver) | 45 (24h), 22 (48h) | [2] |

| HepG2 (Liver) | > 80 | [2] |

Key Signaling Pathways in Cancer

1. HIF-1 Pathway Inhibition: The Hypoxia-Inducible Factor (HIF-1) pathway is crucial for tumor survival and progression, particularly in hypoxic environments. Certain benzene-sulfonamide-based benzofuran derivatives have been designed to inhibit this pathway, showing efficacy in both p53-null and p53-mutated cancer cells.[4]

2. NF-κB Pathway Inhibition: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is implicated in cancer cell proliferation, survival, and inflammation. Novel benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity.[5]

Experimental Protocols

MTT Assay for Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the benzofuran carboxamide derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group is treated with the vehicle (e.g., DMSO) only.

-

MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting viability against compound concentration.

Antimicrobial Activity

Benzofuran carboxamide derivatives have demonstrated broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7]

Quantitative Data: Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference |

| 6a, 6b, 6f | B. subtilis, S. aureus, E. coli | As low as 6.25 | [6][7] |

| Ketoxime 38 | S. aureus | 0.039 | [8] |

| Ketoxime Derivatives | C. albicans | 0.625 - 2.5 | [8] |

| Compounds 20, 21 | Various fungal species | 1.6 - 12.5 | [8] |

Experimental Protocols

Broth Microdilution Method for MIC Determination: This is a standard laboratory method used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

-

Preparation: A two-fold serial dilution of the benzofuran carboxamide compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. Positive (microbe, no compound) and negative (medium, no microbe) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Analysis: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity

Several benzofuran carboxamide derivatives exhibit potent anti-inflammatory properties.[6][7] This activity is often evaluated using in vivo models like the carrageenan-induced paw edema test in rats.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Inhibition of Paw Edema (%) | Time Point | Reference |

| 6b | 71.10 | 2 hours | [6][7] |

| 6a | 61.55 | 2 hours | [6][7] |

| Compound 1 | IC50 = 17.3 µM (NO inhibition) | - | [9] |

| Compound 4 | IC50 = 16.5 µM (NO inhibition) | - | [9] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats: This is a widely used in vivo model to screen for the acute anti-inflammatory activity of pharmacological agents.

-

Animal Grouping: Rats are divided into several groups: a control group, a standard drug group (e.g., diclofenac), and test groups receiving different doses of the benzofuran carboxamide derivatives.

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

-

Induction of Inflammation: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (a phlogistic agent) is given into the right hind paw of each rat to induce localized edema.

-

Measurement of Edema: The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.

Anticonvulsant Activity

Benzofuran carboxamides have been investigated for their potential in treating epilepsy. Their activity is assessed using models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[10]

Quantitative Data: Anticonvulsant Activity

| Compound ID | Test Model | Activity | Reference |

| 1c, 2b, 5a, 7e | scPTZ | 100% protection at 300 mg/kg | [10] |

| 3m | MES | ED50 = 15.1 mg/kg | [11] |

| 6h | MES & scMET | Active at 30 & 100 mg/kg | [12] |

Experimental Protocols

-

Maximal Electroshock (MES) Test: This test is used to identify compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied via corneal electrodes to induce seizures in rodents. The ability of a compound to prevent the tonic hind limb extension phase is considered a positive result.

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for myoclonic and absence seizures. A convulsant dose of pentylenetetrazole is administered subcutaneously. The test compound's ability to prevent or delay the onset of clonic seizures is measured.

Structure-Activity Relationship (SAR)

The is highly dependent on the nature and position of substituents on the benzofuran core and the carboxamide side chain.[1][4]

-

Anticancer Activity: Substitutions with ester or heterocyclic rings at the C-2 position of the benzofuran core are often crucial for cytotoxic activity.[4] For N-phenylamide derivatives, groups with a positive mesomeric effect (+M), like hydroxyl (-OH), on the N-phenyl ring can potentiate anticancer activity.[5]

-

Antimicrobial Activity: The presence of a hydroxyl group at the C-6 position can confer excellent antibacterial activity.[8] Substitutions at the C-3 position appear to influence the specificity against different bacterial strains.[8]

Conclusion

Benzofuran carboxamide derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. The extensive research into their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties highlights their potential as scaffolds for the development of new therapeutic agents. Future work will likely focus on optimizing the potency and selectivity of these derivatives through further structure-activity relationship studies and exploring their mechanisms of action in greater detail. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers aiming to contribute to this exciting field of drug discovery.

References

- 1. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jopcr.com [jopcr.com]

- 7. jopcr.com [jopcr.com]

- 8. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anticonvulsant activity of certain substituted furochromone, benzofuran and flavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Benzofuran Scaffold: A Cornerstone in Modern Medicine

A Technical Guide to the Discovery, History, and Application of Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran moiety, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block in the design and discovery of numerous therapeutic agents.[1][2] Compounds incorporating the benzofuran nucleus exhibit a vast spectrum of pharmacological activities, including antiarrhythmic, uricosuric, photosensitizing, antimicrobial, and anticancer properties.[3][4][5] This technical guide provides an in-depth exploration of the history, discovery, and development of key benzofuran-based drugs that have made a significant impact on clinical practice. We will delve into the quantitative data supporting their efficacy, the experimental protocols that led to their synthesis and evaluation, and the intricate signaling pathways through which they exert their therapeutic effects.

A Historical Journey of Benzofuran in Medicine

The story of benzofuran in medicine is a multi-chaptered narrative that begins with the use of natural plant extracts in ancient civilizations and evolves to the rational design of highly specific synthetic molecules. This journey highlights the transition from empirical observation to a deep, mechanistic understanding of drug action.

Case Study 1: Amiodarone - The Multi-Channel Blocker

Discovery and History

Amiodarone, a highly substituted benzofuran derivative, was first synthesized in 1961 in Belgium.[6] It was initially developed as an antianginal agent, a coronary vasodilator, stemming from research into khellin, a natural furanochromone extracted from the medicinal plant Ammi visnaga.[7] This plant had been used for centuries in traditional medicine for various ailments, including chest pain.[7] While its antianginal effects were modest, its potent antiarrhythmic properties soon became evident. After years of clinical use and investigation in Europe, the US Food and Drug Administration (FDA) officially approved amiodarone for the treatment of life-threatening ventricular arrhythmias in 1985.[8][9]

Mechanism of Action

Amiodarone is classified as a Class III antiarrhythmic agent but exhibits a broad spectrum of activity, impacting multiple cardiac ion channels. This multifaceted mechanism contributes to its high efficacy and its complex side-effect profile.[8][10] Its primary action is the blockade of potassium channels, which prolongs the repolarization phase (Phase 3) of the cardiac action potential.[11] This leads to an increased effective refractory period in all cardiac tissues, reducing myocardial excitability.[8]

Unlike more selective Class III agents, amiodarone also blocks inactivated sodium channels (a Class I effect) and calcium channels (a Class IV effect).[11] Furthermore, it non-competitively antagonizes alpha- and beta-adrenergic receptors (a Class II effect).[11][12] This complex pharmacology results in a slowing of the heart rate and atrioventricular conduction, and prolongation of the QT interval on an electrocardiogram.[10][12]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Modulation of psoralen DNA crosslinking kinetics associated with a triplex-forming oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Quantitative overview of randomized trials of amiodarone to prevent sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of prophylactic amiodarone on mortality after acute myocardial infarction and in congestive heart failure: meta-analysis of individual data from 6500 patients in randomised trials. Amiodarone Trials Meta-Analysis Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid suppression of spontaneous ventricular arrhythmias during oral amiodarone loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzbromarone Analog SAR: Potent hURAT1 (SLC22A12) Inhibitors and Drug Transporter Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. A Large‐Scale, Retrospective Analysis of Bath‐Psoralen Plus Ultraviolet A Therapy for Psoriasis: A Single‐Center Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amiodarone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

The Core Mechanism of Action of Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in oncology, particularly in hepatocellular carcinoma (HCC) and other solid tumors where the FGF19-FGFR4 signaling axis is aberrantly activated.[1][2][3] This guide provides a detailed exploration of the mechanism of action of FGFR4 inhibitors, encompassing their molecular interactions, impact on downstream signaling pathways, and the experimental methodologies used for their characterization.

The FGFR4 Signaling Pathway

FGFR4 is a receptor tyrosine kinase that, upon binding its primary ligand FGF19, undergoes dimerization and autophosphorylation of its intracellular kinase domain.[4][5] This activation initiates a cascade of downstream signaling events, predominantly through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4][5] The co-receptor β-Klotho is essential for the high-affinity binding of FGF19 to FGFR4.[2]

Mechanism of Inhibition

FGFR4 inhibitors are small molecules designed to bind to the ATP-binding pocket of the FGFR4 kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling.[6] These inhibitors can be broadly categorized into two main types: covalent and non-covalent inhibitors.

Covalent Inhibitors: These inhibitors form an irreversible covalent bond with a specific cysteine residue (Cys552) located in the hinge region of the FGFR4 ATP-binding pocket.[7] This cysteine is unique to FGFR4 among the FGFR family, providing a basis for high selectivity.[7][8] Prominent examples include BLU-9931 and fisogatinib (BLU-554).[9][10]

Non-covalent Inhibitors: These inhibitors bind reversibly to the ATP-binding pocket through hydrogen bonds and hydrophobic interactions.[11] While some non-covalent inhibitors are pan-FGFR inhibitors, others have been developed with a degree of selectivity for FGFR4.[12][13]

Quantitative Data on FGFR4 Inhibitors

The potency and selectivity of FGFR4 inhibitors are critical parameters in their development. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several key FGFR4 inhibitors against the FGFR family.

| Inhibitor | Type | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference(s) |

| Fisogatinib (BLU-554) | Covalent, Selective | 624 - 2203 | 624 - 2203 | 624 - 2203 | 5 | [6][12][13][14] |

| BLU-9931 | Covalent, Selective | 591 | 493 | 150 | 3 | [9][12] |

| H3B-6527 | Covalent, Selective | 320 | 1,290 | 1,060 | <1.2 | [12][13] |

| Roblitinib (FGF401) | Reversible-covalent, Selective | >1000x selectivity | >1000x selectivity | >1000x selectivity | 1.9 | [12][13] |

| Futibatinib (TAS-120) | Covalent, Pan-FGFR | 1.8 | 1.4 | 1.6 | 3.7 | [12][13] |

| Derazantinib (ARQ-087) | Non-covalent, Pan-FGFR | 4.5 | 1.8 | 4.5 | 34 | [12][13] |

| LY2874455 | Non-covalent, Pan-FGFR | 2.8 | 2.6 | 6.4 | 6 | [12][13] |

Experimental Protocols

The characterization of FGFR4 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and cellular effects.

In Vitro Kinase Assay

Objective: To determine the IC50 value of an inhibitor against purified FGFR4 kinase.

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in the assay buffer to the desired final concentrations.

-

Kinase Reaction: In a 384-well plate, combine recombinant human FGFR4 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP at its Km concentration.

-

Inhibitor Addition: Add the diluted test inhibitor or DMSO (vehicle control) to the wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or a radiometric assay.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]

Cell-Based FGFR4 Phosphorylation Assay (Western Blot)

Objective: To assess the inhibitor's ability to block FGFR4 autophosphorylation in a cellular context.

Methodology:

-

Cell Culture: Culture a suitable cell line with high FGFR4 expression (e.g., Huh7 or Hep3B for HCC) to sub-confluency.

-

Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor tyrosine kinase activity.

-

Inhibitor Treatment: Pre-treat the cells with various concentrations of the FGFR4 inhibitor or DMSO for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with FGF19 (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce FGFR4 phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar assay.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-FGFR4 and total FGFR4. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

-

Detection and Analysis: Visualize the protein bands using an appropriate secondary antibody and detection reagent. Quantify the band intensities to determine the extent of inhibition of FGFR4 phosphorylation.[1]

Cell Viability Assay

Objective: To determine the effect of the inhibitor on the proliferation of FGFR4-dependent cancer cells.

Methodology:

-

Cell Seeding: Seed FGFR4-dependent cells (e.g., Hep3B) in a 96-well plate at an appropriate density.

-

Inhibitor Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of the FGFR4 inhibitor or DMSO.

-

Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

-

Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells, or by using a colorimetric assay like MTT.

-

Data Analysis: Normalize the viability data to the DMSO-treated control cells and plot against the logarithm of the inhibitor concentration to determine the IC50 value for cell growth inhibition.[15]

Mechanisms of Resistance

As with other targeted therapies, resistance to FGFR4 inhibitors can emerge. The primary mechanisms of resistance include:

-

Gatekeeper Mutations: Mutations in the FGFR4 kinase domain, such as at the V550 residue, can sterically hinder the binding of the inhibitor to the ATP pocket.[16][17]

-

Bypass Signaling: Upregulation of alternative signaling pathways, such as the EGFR pathway, can compensate for the inhibition of FGFR4 signaling and promote cell survival and proliferation.[18][19]

Conclusion

FGFR4 inhibitors represent a promising class of targeted therapies for cancers driven by the FGF19-FGFR4 signaling axis. Their mechanism of action is centered on the inhibition of the FGFR4 kinase domain, with covalent inhibitors offering high potency and selectivity. A thorough understanding of their interaction with the target, their effects on cellular signaling, and the potential for resistance is crucial for the continued development and clinical application of these agents. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of novel FGFR4 inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Approaches to selective fibroblast growth factor receptor 4 inhibition through targeting the ATP-pocket middle-hinge region - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. selleckchem.com [selleckchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Molecular mechanisms of the anti-cancer drug, LY2874455, in overcoming the FGFR4 mutation-based resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. aacrjournals.org [aacrjournals.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Properties and Characteristics of C₁₁H₁₁NO₃ Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known isomers of the molecular formula C₁₁H₁₁NO₃, with a primary focus on N-Acetyl-L-tryptophan and Indole-3-lactic acid, for which significant scientific data are available. This document summarizes their physicochemical properties, biological activities, and mechanisms of action, supported by experimental evidence.

Overview of Identified Isomers

Several isomers of C₁₁H₁₁NO₃ have been identified in scientific literature. The most extensively studied are N-Acetyl-L-tryptophan and Indole-3-lactic acid, both derivatives of the essential amino acid tryptophan. Other known isomers include Cinnamoylglycine, various isomers of Methylhippuric acid, and (3-Methyl-4-nitrophenyl)acetic acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the most well-characterized C₁₁H₁₁NO₃ isomers.

| Property | N-Acetyl-L-tryptophan | Indole-3-lactic acid | Cinnamoylglycine | Methylhippuric acid |

| IUPAC Name | (2S)-2-acetamido-3-(1H-indol-3-yl)propanoic acid | 2-hydroxy-3-(1H-indol-3-yl)propanoic acid | 2-[[(E)-3-phenylprop-2-enoyl]amino]acetic acid | 2-(benzoylamino)acetic acid methyl ester |

| Synonyms | N-Acetyltryptophan, NAT | ILA | - | Methyl hippurate |

| Molecular Weight | 246.26 g/mol | 205.21 g/mol | 205.21 g/mol | 193.20 g/mol |

| Melting Point | 189.5 °C | Not available | Not available | Not available |

| Appearance | White to off-white powder | Solid | Solid | Solid |

| Solubility | Sparingly soluble in water; soluble in ethanol and methanol.[1] | 17 mg/mL in water[2] | Not available | 17.0 mg/mL in water[3] |

| CAS Number | 1218-34-4 | 1821-52-9 (racemic) | 3384-12-3 | 1205-08-9 |

N-Acetyl-L-tryptophan (NAT)

N-Acetyl-L-tryptophan is a derivative of L-tryptophan and has garnered significant interest for its neuroprotective and anti-inflammatory properties.

Biological Activity and Mechanism of Action

NAT has been investigated for its therapeutic potential in a range of neurological disorders. Its primary mechanisms of action include:

-

Neuroprotection: NAT has demonstrated neuroprotective effects in models of amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Parkinson's disease, and traumatic brain injury.[4][5][6][7] It is believed to exert these effects by inhibiting mitochondrial-mediated cell death pathways.[4][6] Specifically, NAT has been shown to prevent the release of pro-apoptotic factors like cytochrome c, Smac, and AIF from the mitochondria.[4][6]

-

Anti-inflammatory Effects: NAT exhibits anti-inflammatory properties by inhibiting the expression and secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][7]

-

NK-1R Antagonism (Disputed): For many years, the neuroprotective effects of NAT were attributed to its role as an antagonist of the neurokinin-1 receptor (NK-1R), thereby blocking the action of substance P.[4][7] However, a recent study has challenged this, finding no significant binding of NAT to the NK-1R, suggesting its neuroprotective actions are independent of this receptor.

Experimental Data

In a rat model of Alzheimer's disease induced by Aβ 1-42 oligomers, administration of NAT led to a significant reduction in cognitive decline, as assessed by the Morris water maze.[5] Treated animals showed shorter escape latencies and increased efficiency in locating the hidden platform.[5] Furthermore, NAT treatment resulted in a downregulation of TNF-α and IL-6 levels in the hippocampus and frontal cortex.[5]

In a cellular model of amyotrophic lateral sclerosis (ALS), N-acetyl-l-tryptophan was shown to rescue motor neuron-like cells from death by inhibiting the mitochondrial death pathway.[4][6] This was evidenced by the inhibition of cytochrome c, Smac, and AIF release from the mitochondria and the subsequent reduction in the activation of caspases-1, -3, and -9.[4][6]

Signaling Pathway

The neuroprotective mechanism of N-Acetyl-L-tryptophan involves the inhibition of the intrinsic pathway of apoptosis, primarily through the stabilization of the mitochondrial membrane.

Indole-3-lactic acid (ILA)

Indole-3-lactic acid is a metabolite of tryptophan produced by various gut bacteria, including species of Bifidobacterium and Lactobacillus. It has emerged as a key signaling molecule in the gut-brain axis and possesses significant anti-inflammatory properties.

Biological Activity and Mechanism of Action

The biological activities of ILA are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR).

-

Anti-inflammatory Effects: ILA has been shown to attenuate inflammation in intestinal epithelial cells.[4] Upon activation by ILA, the AhR translocates to the nucleus and promotes the expression of anti-inflammatory genes. This leads to the downregulation of pro-inflammatory cytokines like IL-8.

-

Activation of Nrf2 Pathway: The AhR signaling pathway activated by ILA also leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a key regulator of the antioxidant response, and its activation leads to the expression of antioxidant enzymes, further contributing to the anti-inflammatory effects of ILA.

-

Gut Barrier Protection: ILA has been shown to improve intestinal barrier function by promoting the expression of tight junction proteins.

Experimental Data

In studies using intestinal epithelial cell lines (e.g., HT-29 and Caco-2), ILA has been shown to significantly attenuate the inflammatory response induced by lipopolysaccharide (LPS).[4] Treatment with ILA leads to a reduction in the secretion of the pro-inflammatory cytokine IL-8. This effect is mediated by the activation of the AhR and subsequent Nrf2 signaling.

Signaling Pathway

The anti-inflammatory effects of Indole-3-lactic acid are mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and the subsequent activation of the Nrf2 antioxidant response pathway.

Other Isomers

Cinnamoylglycine

Cinnamoylglycine is a metabolite found in urine and is formed from the conjugation of cinnamic acid with glycine.[8] Its presence can be indicative of dietary intake of cinnamates from plant sources.[8] While its role as a metabolite is established, in-depth studies on its specific biological activities and mechanisms of action are limited.

Methylhippuric Acid

Methylhippuric acid exists as several isomers (2-, 3-, and 4-methylhippuric acid) and are metabolites of the corresponding xylene isomers.[9] The detection of methylhippuric acid in urine is used as a biomarker for occupational or environmental exposure to xylenes.[9]

(3-Methyl-4-nitrophenyl)acetic acid

This compound is a synthetic derivative. While its chemical properties are documented, there is limited information available regarding its biological activity and potential applications.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide. Due to the proprietary nature and variability of specific laboratory protocols, the following are generalized procedures based on published literature.

Cell Culture and LPS-induced Inflammation in HT-29 Cells

-

Cell Line: HT-29 human colorectal adenocarcinoma cells.

-

Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM or McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO₂.

-

Inflammation Induction: To induce an inflammatory response, confluent cell monolayers are treated with Lipopolysaccharide (LPS) from E. coli at a concentration typically ranging from 100 ng/mL to 10 µg/mL for a duration of 3 to 24 hours.[10][11][12]

-

Measurement of IL-8 Secretion: Following LPS stimulation, the cell culture supernatant is collected. The concentration of secreted IL-8 is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[10]

Western Blotting for AHR and Nrf2 Activation

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using a RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysate is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (typically 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies specific for AHR, Nrf2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13][14][15][16][17]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. Densitometry analysis is used to quantify the protein expression levels.

Real-Time Quantitative PCR (RT-qPCR) for Cytokine Expression

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or tissues using a commercial RNA isolation kit. The purity and integrity of the RNA are assessed. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: The qPCR is performed using a SYBR Green-based master mix and gene-specific primers for the target cytokines (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

Morris Water Maze for Assessment of Spatial Learning and Memory

-

Apparatus: A circular pool (typically 1.2-1.5 meters in diameter) filled with opaque water (made cloudy with non-toxic paint or milk powder) maintained at a constant temperature (e.g., 22-25°C). A hidden platform is submerged just below the water surface.[1][18][19]

-

Procedure:

-

Acquisition Phase: The rat is placed in the pool from one of several starting positions and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) is recorded. This is repeated for several trials per day over a period of 5-7 days.[19]

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.[2]

-

-

Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.

HPLC for Quantification of N-Acetyl-L-tryptophan in Brain Tissue

-

Sample Preparation: Brain tissue is homogenized in a suitable buffer. Proteins are precipitated using an agent like perchloric acid or acetonitrile, and the supernatant is collected after centrifugation.[3]

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used.[3]

-

Mobile Phase: An isocratic or gradient elution with a mixture of a buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).[3]

-

Flow Rate: A constant flow rate, for example, 1 mL/min.[3]

-

Detection: UV detection at a wavelength of approximately 280 nm.[3]

-

-

Quantification: The concentration of NAT is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of NAT. An internal standard may be used for improved accuracy.[3]

Conclusion

The molecular formula C₁₁H₁₁NO₃ encompasses a diverse group of isomers with significant biological activities. N-Acetyl-L-tryptophan and Indole-3-lactic acid, in particular, have demonstrated promising therapeutic potential as neuroprotective and anti-inflammatory agents, respectively. Their mechanisms of action, involving the modulation of mitochondrial function and the activation of the aryl hydrocarbon receptor, are areas of active research. Further investigation into these and other C₁₁H₁₁NO₃ isomers is warranted to fully elucidate their pharmacological properties and potential for drug development.

Experimental Workflow Diagrams

References

- 1. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morris water maze - Scholarpedia [scholarpedia.org]

- 3. Evaluating the Role of N-Acetyl-L-Tryptophan in the Aβ 1-42-Induced Neuroinflammation and Cognitive Decline in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morris Water Maze (Rats) | Animals in Science [queensu.ca]

- 5. N-acetyl-L-tryptophan (NAT) provides protection to intestinal epithelial cells (IEC-6) against radiation-induced apoptosis via modulation of oxidative stress and mitochondrial membrane integrity | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | C10H13NO4 | CID 586369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Indole-3-lactic acid protects the gut vascular barrier following intestinal ischemia injury through AhR/Nrf2/STAT3 mediated claudin 2 downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Western blot protocol | Abcam [abcam.com]

- 15. bio-rad.com [bio-rad.com]

- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 17. origene.com [origene.com]

- 18. scispace.com [scispace.com]

- 19. bio-protocol.org [bio-protocol.org]

Potential Therapeutic Targets of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is a key chemical intermediate primarily recognized for its role in the synthesis of Fruquintinib, a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). While direct and extensive research into the independent therapeutic targets of this compound is not widely available in public literature, its core structure forms a vital pharmacophore. This guide elucidates the therapeutic landscape by focusing on the well-characterized activity of its principal derivative, Fruquintinib, thereby providing a comprehensive overview of the potential therapeutic pathways and targets associated with this benzofuran scaffold. This document will detail the mechanism of action, relevant signaling pathways, quantitative inhibitory data, and associated experimental protocols for Fruquintinib, offering valuable insights for research and development in the field of oncology.

Introduction to this compound

This compound (CAS: 638217-08-0, Molecular Formula: C₁₁H₁₁NO₃) is a benzofuran derivative that has garnered attention as a critical building block in pharmaceutical synthesis.[1][2][3][4][5][6] Its primary and well-documented application is as a key intermediate in the manufacturing of Fruquintinib, a targeted anti-cancer therapeutic.[1][2][3] Some evidence suggests that the compound itself may possess enzyme-inhibiting properties, with mentions of potential activity against Fibroblast Growth Factor Receptor 4 (FGFR4); however, quantitative data to substantiate this claim is scarce in the current body of scientific literature.[2]

Given the established and significant role of its direct derivative, this guide will focus on the therapeutic targets of Fruquintinib to illuminate the potential of the this compound scaffold.

Fruquintinib: A Potent VEGFR Inhibitor

Fruquintinib is a highly selective small molecule tyrosine kinase inhibitor that targets VEGFR-1, -2, and -3, which are key mediators of angiogenesis, the formation of new blood vessels.[7][8][9][10][11][12] This process is critical for tumor growth, providing tumors with necessary nutrients and oxygen.[1][7] By inhibiting these receptors, Fruquintinib effectively blocks the VEGF signaling pathway, leading to the suppression of tumor angiogenesis and growth.[7][9][12]

Mechanism of Action

The binding of VEGF ligands to the extracellular domains of VEGFRs triggers receptor dimerization and subsequent autophosphorylation of the intracellular kinase domains.[9] This phosphorylation event activates downstream signaling cascades, including the PI3K/AKT and RAS/MAPK pathways, which promote endothelial cell proliferation, migration, and survival.[7][8][10][12] Fruquintinib competitively binds to the ATP-binding pocket of the VEGFR kinase domain, inhibiting autophosphorylation and thereby blocking the entire downstream signaling cascade.[9]

dot

Caption: Fruquintinib Inhibition of the VEGFR Signaling Pathway.

Quantitative Data: Inhibitory Activity of Fruquintinib

The potency and selectivity of Fruquintinib have been quantified through various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for VEGFRs.

| Target | Assay Type | IC50 (nM) | Reference |

| VEGFR-1 | Enzymatic | 33 | [1][7][8][11] |

| VEGFR-2 (KDR) | Enzymatic | 35 | [1][7][8][11] |

| VEGFR-3 (Flt4) | Enzymatic | 0.5 | [1][7][8][11] |

| VEGFR-2 (KDR) Phosphorylation | Cellular (HEK293-KDR) | 0.6 | [1][10] |

| HUVEC Proliferation | Cellular | 1.7 | [1][10] |

| VEGFR-3 Phosphorylation | Cellular (HLECs) | 1.5 | [1][10] |

| HLEC Proliferation | Cellular | 4.2 | [10] |

| c-Kit | Enzymatic | 458 | [1][8] |

| FGFR-1 | Enzymatic | 181 | [1][8] |

| RET | Enzymatic | 128 | [1][8] |

Experimental Protocols

The following are representative experimental methodologies for evaluating the activity of compounds like Fruquintinib.

VEGFR Kinase Assay (Enzymatic)

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified VEGFR enzymes.

-

Objective: To determine the IC50 value of the test compound against VEGFR-1, -2, and -3.

-

Methodology:

-

Recombinant human VEGFR-1, -2, and -3 kinase domains are used.

-

The assay is typically performed in a 96-well or 384-well plate format.

-

The test compound (e.g., Fruquintinib) is serially diluted and added to the wells.

-

The kinase reaction is initiated by adding a substrate (e.g., a synthetic peptide) and ATP (often radiolabeled, e.g., [γ-³²P]ATP or [γ-³³P]ATP).

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated substrate is captured and quantified (e.g., using a scintillation counter or fluorescence-based detection).

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[1]

-

dot

Caption: Workflow for a typical in vitro VEGFR kinase assay.

HUVEC Proliferation Assay (Cellular)

This assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis.

-

Objective: To determine the IC50 value of the test compound for inhibiting VEGF-induced HUVEC proliferation.

-

Methodology:

-

HUVECs are seeded in 96-well plates and cultured until they reach a certain confluency.

-

The cells are then serum-starved for a period to synchronize them.

-

The test compound is added at various concentrations.

-

Cell proliferation is stimulated by adding VEGF-A.

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT assay or by quantifying ATP levels (e.g., CellTiter-Glo®).

-

IC50 values are determined from the dose-response curve.[1][10]

-

HUVEC Tube Formation Assay (Cellular)

This assay models the ability of endothelial cells to form capillary-like structures, a critical step in angiogenesis.

-

Objective: To evaluate the effect of the test compound on the in vitro tube formation of HUVECs.

-

Methodology:

-

A basement membrane matrix (e.g., Matrigel) is coated onto the wells of a 96-well plate.

-

HUVECs are pre-incubated with the test compound at different concentrations.

-

The treated cells are then seeded onto the matrix.

-

After an incubation period (e.g., 6-18 hours), the formation of tube-like structures is observed and photographed using a microscope.

-

The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of loops.[1][10] Fruquintinib has been shown to decrease the tubule length of primary HUVECs by 74% and 94% at concentrations of 0.03 and 0.3 μmol/L, respectively.[7][10]

-

Clinical Significance and Future Directions

Clinical trials have demonstrated the efficacy of Fruquintinib in treating metastatic colorectal cancer, leading to its approval in several countries.[3][4][5][6][7][13][14][15] The success of Fruquintinib underscores the therapeutic potential of the benzofuran-3-carboxamide scaffold in targeting VEGFR-mediated angiogenesis.

While the primary focus of research has been on Fruquintinib, the potential for this compound as a lead compound for other therapeutic targets, such as FGFR4, warrants further investigation. Future research could involve:

-

In vitro kinase screening: A broad panel kinase assay to identify other potential targets of this compound.

-

Cell-based assays: Evaluating its activity in cell lines with known dependencies on specific signaling pathways.

-

Structural biology: Co-crystallization studies to understand its binding mode with potential targets.

Conclusion

This compound is a fundamentally important molecule, serving as the cornerstone for the synthesis of the potent anti-angiogenic drug, Fruquintinib. The therapeutic relevance of this chemical scaffold is firmly established through the clinical success of Fruquintinib in selectively targeting the VEGFR signaling pathway. While the direct therapeutic targets of this compound remain an area for further exploration, its structural contribution to a clinically approved VEGFR inhibitor highlights its significance in the design and development of novel cancer therapeutics. This guide provides a comprehensive overview of the well-documented downstream applications and potential avenues for future research stemming from this versatile benzofuran derivative.

References

- 1. Discovery of fruquintinib, a potent and highly selective small molecule inhibitor of VEGFR 1, 2, 3 tyrosine kinases for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. FRUZAQLA® (fruquintinib) Study Results from Clinical Trials [fruzaqla.com]

- 4. A Study of Efficacy and Safety of Fruquintinib (HMPL-013) in Participants With Metastatic Colorectal Cancer [clin.larvol.com]

- 5. ascopubs.org [ascopubs.org]

- 6. Fruquintinib | C21H19N3O5 | CID 44480399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. mdpi.com [mdpi.com]

- 9. What is the mechanism of action of Fruquintinib? [synapse.patsnap.com]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. Fruquintinib: a novel antivascular endothelial growth factor receptor tyrosine kinase inhibitor for the treatment of metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Action for FRUZAQLA® (fruquintinib) [fruzaqlahcp.com]

- 13. Clinical Progress of Fruquintinib in Colorectal Cancer: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. FRESCO-2 Efficacy Results for FRUZAQLA® (fruquintinib) [fruzaqlahcp.com]

- 15. researchgate.net [researchgate.net]

In-depth Technical Guide: Analysis of the SMILES Notation CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC

To our valued researchers, scientists, and drug development professionals: It is imperative to note that the provided SMILES (Simplified Molecular-Input Line-Entry System) notation, CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC, does not correspond to a recognized chemical entity in major chemical databases, including PubChem and ChEMBL. This suggests a potential typographical error in the SMILES string or that it represents a novel compound not yet cataloged in public domains.

Consequently, a detailed technical guide with specific quantitative data, experimental protocols, and signaling pathways for this exact molecule cannot be generated. However, based on a structural interpretation of the provided SMILES string, we can infer the intended chemical scaffold and provide a general overview of the relevant class of compounds: benzofuran carboxamides .

Structural Interpretation of the Provided SMILES Notation

The SMILES string CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC implies the presence of the following key structural features:

-

Benzofuran Core: The segment C2=C(O1)C=C(C=C2) is indicative of a benzofuran scaffold, which consists of a benzene ring fused to a furan ring. Benzofuran derivatives are a significant class of heterocyclic compounds found in many natural products and synthetic molecules with diverse biological activities.[1][2]

-

Hydroxyl Group: The O attached to the benzene portion of the benzofuran suggests the presence of a hydroxyl substituent, making the compound a hydroxybenzofuran.

-

Methyl Group: The initial CC indicates a methyl group.

-

Carboxamide Group: The C(=O)NC fragment represents a carboxamide functional group.

Based on this analysis, the intended molecule is likely a hydroxy-methyl-benzofuran-carboxamide . A plausible, though unconfirmed, interpretation of the SMILES could correspond to a compound like 7-hydroxy-3-methylbenzofuran-4-carboxamide . However, without a valid SMILES string, this remains speculative.

General Overview of Benzofuran Carboxamide Derivatives

Benzofuran and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological properties. The benzofuran nucleus is considered a "privileged scaffold" as it is a common structural motif in many biologically active compounds.[1][3]

Biological and Pharmaceutical Significance:

-

Anticancer Activity: Numerous benzofuran derivatives have been investigated for their potential as anticancer agents. For instance, some derivatives have shown potent antiproliferative effects against various cancer cell lines.[2]

-

Antimicrobial Properties: The benzofuran scaffold is present in compounds exhibiting antibacterial and antifungal activities.[3]

-

Enzyme Inhibition: Modified benzofurans have been synthesized to act as inhibitors for enzymes such as SIRT1.[3]

-

Receptor Modulation: Benzofuran-2-carboxamide derivatives have been identified as ligands for sigma receptors, which are implicated in various central nervous system disorders.[3]

The diverse biological activities of benzofuran derivatives have led to the development of several approved drugs, including the antiarrhythmic agent Amiodarone and the antidepressant Vilazodone.[1] The continued exploration of novel synthetic methodologies aims to expand the library of benzofuran derivatives for drug discovery.[1]

Logical Relationship Diagram

The following diagram illustrates the general relationship between the core chemical structure and its potential biological activities, which is a common approach in the early stages of drug discovery.

Conclusion and Recommendation

While a comprehensive analysis of the specific molecule represented by the SMILES notation CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC is not possible due to the apparent invalidity of the string, the constituent parts suggest a molecule belonging to the pharmacologically significant class of benzofuran carboxamides.

We recommend that researchers and drug development professionals verify the SMILES notation. Should a corrected SMILES string or an alternative identifier such as a CAS number or IUPAC name be provided, a more detailed and specific technical guide can be compiled. The general information provided herein on benzofuran carboxamides should serve as a useful contextual background for further investigation.

References

The Synthetic Trajectory of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide: A Gateway to Potent Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide serves as a pivotal starting material in the synthesis of complex heterocyclic molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the primary synthetic transformations of this compound, with a detailed focus on its conversion to 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide and the subsequent synthesis of the potent VEGFR inhibitor, Fruquintinib. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways to support researchers in the field of medicinal chemistry and drug development.

Introduction

Benzofuran derivatives are a prominent class of heterocyclic compounds that form the scaffold of numerous biologically active molecules.[1] Among these, 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide has emerged as a critical intermediate in the development of targeted cancer therapies. Its chemical structure allows for strategic modifications, leading to the synthesis of potent kinase inhibitors. The most notable application of this compound is as a precursor to Fruquintinib, a highly selective inhibitor of vascular endothelial growth factor receptors (VEGFRs).[1][2] This guide will elucidate the key synthetic steps, provide detailed experimental procedures, and explore the mechanism of action of the resulting therapeutic agent.

Synthesis of this compound

The primary and most crucial transformation of 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide is the demethylation of the 6-methoxy group to a hydroxyl group, yielding this compound. This intermediate is essential for the subsequent coupling reaction in the synthesis of Fruquintinib. The most common and effective method for this demethylation is the use of boron tribromide (BBr₃).

Experimental Protocol: Demethylation using Boron Tribromide

This protocol is adapted from established literature procedures.[3]

Reaction Scheme:

Synthetic Pathway from 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide.

Materials:

-

6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide

-

Boron tribromide (BBr₃) solution (1.0 M in dichloromethane)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide (e.g., 3.38 g, 15.4 mmol) in anhydrous dichloromethane (50 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Cool the solution to -5 °C using an ice-salt bath.

-

Slowly add the boron tribromide solution (e.g., 31 mL, 30.8 mmol, 2.0 equivalents) to the cooled solution while stirring. Maintain the temperature at -5 °C.[3]

-

Stir the reaction mixture at -5 °C for 1 hour.[3]

-

Add an additional portion of the boron tribromide solution (e.g., 15 mL) and continue stirring at 0 °C for another hour.[3]

-

Carefully pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and saturated sodium bicarbonate solution to quench the reaction.

-

Separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure to yield the solid product.[3]

Quantitative Data

| Starting Material | Reagent (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-Methoxy-N,2-dimethylbenzofuran-3-carboxamide | BBr₃ (2.0 + 1.0) | Dichloromethane | -5 to 0 | 2 | 99 | [3] |

Synthesis of Fruquintinib

This compound is a key intermediate in the synthesis of Fruquintinib. The hydroxyl group is reacted with 4-chloro-6,7-dimethoxyquinazoline in a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of Fruquintinib